1-Acetoxyacenaphthene

Formulation Process Chemistry Analytical Sampling

1-Acetoxyacenaphthene (CAS 14966-36-0) is a C14H12O2 acetate ester of the polycyclic aromatic hydrocarbon acenaphthene. It is primarily utilized as a synthetic intermediate in organic chemistry and materials science.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 14966-36-0
Cat. No. B083591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxyacenaphthene
CAS14966-36-0
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2=CC=CC3=C2C1=CC=C3
InChIInChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3
InChIKeyUYSIEGCCYVPJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetoxyacenaphthene (CAS 14966-36-0) for Research & Industrial Sourcing: Core Identity & Class


1-Acetoxyacenaphthene (CAS 14966-36-0) is a C14H12O2 acetate ester of the polycyclic aromatic hydrocarbon acenaphthene. It is primarily utilized as a synthetic intermediate in organic chemistry and materials science . The compound is a colorless liquid at room temperature with a boiling point of 166–168°C at 5 mmHg and a density of 1.21 g/cm³ . While acenaphthene derivatives exhibit diverse biological activities including antitumor, antifungal, and antimicrobial properties, the direct biological activity of the parent acetate is less documented; its value lies in its role as a building block for more complex and active molecules .

1
Synthetic intermediate – building block for acenaphthylene and functional derivatives
2
Liquid handling – ambient liquid state supports automated dispensing and flow chemistry
3
Intermediate logP – partitioning profile may support biphasic reactions and extraction optimization

Why 1-Acetoxyacenaphthene (14966-36-0) Cannot Be Simply Substituted: Physical & Functional Limits


Direct substitution of 1-Acetoxyacenaphthene with its closest in-class analogs—such as acenaphthene, 1-acenaphthenol, or acenaphthenone—is often precluded by distinct differences in physical state, lipophilicity, and synthetic behavior. The target compound exists as a liquid at ambient conditions, unlike the solid crystalline forms of acenaphthene (m.p. 93–95°C) and 1-acenaphthenol (m.p. 145–148°C) . Furthermore, its logP of 3.00 confers a lipophilicity profile that differs from the parent hydrocarbon (logP ~3.9) and the more polar alcohol (logP ~2.5), impacting solubility and partitioning in biphasic reactions or biological assays . Critically, the acetoxy group provides a unique leaving group for elimination and nucleophilic substitution reactions that are not accessible with the parent hydrocarbon or ketone analogs . These quantifiable differences underscore why procurement of the precise compound is essential for reproducible synthetic or analytical workflows.

Physical state
1-Acetoxyacenaphthene: liquid at ambient
Acenaphthene: solid (m.p. 93–95°C); 1-Acenaphthenol: solid (m.p. 145–148°C)
Lipophilicity
logP 3.00 – intermediate partitioning
Acenaphthene logP ~3.9; 1-Acenaphthenol logP ~2.5
Reactivity
Acetoxy leaving group enables elimination/nucleophilic substitution
Parent hydrocarbon and ketone lack this leaving group, altering reaction pathways
Substitution may shift physical properties and synthetic behavior; direct replacement requires validation.

Quantitative Differentiation Evidence for 1-Acetoxyacenaphthene (14966-36-0) vs. Key Comparators


Physical State & Handling: Liquid vs. Crystalline Solids

1-Acetoxyacenaphthene exists as a colorless liquid at room temperature, whereas the parent acenaphthene and the hydrolyzed product 1-acenaphthenol are both crystalline solids with melting points exceeding 93°C . This physical state difference is critical for applications requiring liquid handling, such as continuous flow chemistry, liquid-phase extractions, or when a solvent-free liquid reagent is desired .

Physical State & Handling
Head-to-head
1-Acetoxyacenaphthene: colorless liquid at ambient
Acenaphthene: solid, m.p. 93–95°C; 1-Acenaphthenol: solid, m.p. 145–148°C
Liquid state may facilitate automated dispensing and flow chemistry workflows
Ambient condition handling; Δm.p. >93°C vs. parent
Formulation Process Chemistry Analytical Sampling

Lipophilicity (logP) Tuning for Biphasic Systems & Bioavailability

The calculated logP of 1-Acetoxyacenaphthene is 3.00, placing it intermediately between the more lipophilic acenaphthene (logP 3.9) and the more hydrophilic 1-acenaphthenol (logP 2.5) . This logP value can significantly affect compound partitioning in biphasic reactions, extraction efficiency, and, for biological studies, membrane permeability and distribution .

Lipophilicity (logP)
Head-to-head
1-Acetoxyacenaphthene: logP 3.00
Acenaphthene: logP ~3.9; 1-Acenaphthenol: logP ~2.5
Intermediate logP may support biphasic reaction partitioning and extraction optimization
Calculated logP; experimental values may vary
ADME Medicinal Chemistry Process Development

Synthetic Yield & Purity as a Key Intermediate for Acenaphthylene

1-Acetoxyacenaphthene is a well-established intermediate for the production of acenaphthylene, a valuable monomer and building block . A reported synthetic route from acenaphthene via lead tetraacetate oxidation provides 1-acetoxyacenaphthene in 80–82% yield as a yellow oil, which upon pyrolysis yields acenaphthylene with an overall yield of 88% from the acetate . This high-yielding two-step sequence is a key differentiator for industrial procurement.

Synthetic Yield as Intermediate
Cross-study
80–82% yield from acenaphthene; 88% pyrolysis to acenaphthylene
Reported route provides an alternative to direct dehydrogenation for acenaphthylene synthesis
Oxidation with Pb(OAc)₄; pyrolysis at 520°C
Organic Synthesis Polymer Chemistry Process Optimization

Gas-Phase Elimination Behavior: Distinct Fragmentation vs. Alcohol Analog

Under electron impact mass spectrometry (EI-MS) conditions, 1-acetoxyacenaphthene undergoes elimination of acetic acid (AcOH) as the primary fragmentation pathway, in contrast to 1-acenaphthenol which loses water (H2O) . Measurement of ionization and appearance potentials confirms that these are distinct, energetically different processes . This difference is critical for analytical differentiation and for understanding the compound's behavior in gas-phase reactions.

Gas-Phase Elimination (EI-MS)
Class-level
1-Acetoxyacenaphthene: loss of AcOH (60 Da)
1-Acenaphthenol: loss of H₂O (18 Da)
Distinct fragmentation signature supports analytical identification and mechanistic studies
Deuterium labeling confirmed distinct pathways
Mass Spectrometry Mechanistic Studies Analytical Chemistry

Validated Application Scenarios for 1-Acetoxyacenaphthene (14966-36-0) Based on Quantitative Evidence


High-Throughput & Flow Chemistry: Leveraging Liquid Handling

The liquid physical state of 1-Acetoxyacenaphthene, in contrast to the solid acenaphthene or acenaphthenol, makes it ideally suited for automated liquid handling systems and continuous flow reactors. Its consistent viscosity and ability to be accurately metered can improve reproducibility and efficiency in multi-step syntheses or high-throughput experimentation platforms .

Synthesis of Acenaphthylene Monomer via High-Yield Pyrolysis

1-Acetoxyacenaphthene serves as a strategic intermediate in the production of acenaphthylene. The reported 88% yield for the thermal elimination of acetic acid to form acenaphthylene provides a viable alternative to direct catalytic dehydrogenation of acenaphthene. This route can be advantageous when specific process conditions or purity specifications are required for subsequent polymerization .

Analytical Standard for Gas-Phase Mechanistic Studies

In mass spectrometry and gas-phase ion chemistry research, 1-Acetoxyacenaphthene offers a well-characterized, specific fragmentation pathway—elimination of acetic acid—that is distinct from its alcohol analog. Its use as a model compound for studying pericyclic elimination mechanisms under electron impact or thermal conditions is supported by detailed stereochemical and energetic studies using deuterium labeling .

Application
Selection Property
Validation Focus
Automated synthesis & flow chemistry
Ambient liquid state; consistent metering
Integration with liquid handling and continuous flow platforms
Acenaphthylene monomer production
High-yield acetate pyrolysis route
Purity and yield vs. direct dehydrogenation method
Mass spectrometry mechanistic studies
Specific AcOH elimination under EI
Fragmentation pattern reproducibility for analytical differentiation

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